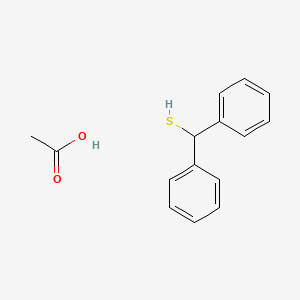

Diphenylmethanethiol acetate

Description

Contextual Significance within Thioester Chemistry

Thioesters are structural analogs of esters where a sulfur atom replaces the oxygen atom of the alkoxy group. wikipedia.org This substitution imparts unique reactivity to the carbonyl group. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond in esters, making thioesters more reactive towards nucleophilic acyl substitution.

In the broader context of organic chemistry, thioesters are crucial intermediates. wikipedia.org They are more reactive than carboxylic acids but less so than acid chlorides, positioning them as valuable reagents for forming amide, ester, and other carbonyl derivatives under controlled conditions. Thioesters play a vital role in biochemical pathways, most notably in the form of acetyl-CoA, which acts as a key acyl group carrier in cellular metabolism. wikipedia.org Their significance extends to the field of peptide synthesis through methods like native chemical ligation, where a peptide-thioester reacts with a cysteine-terminated peptide to form a native peptide bond. wikipedia.org The presence of the bulky diphenylmethyl group in Diphenylmethanethiol (B1345659) acetate (B1210297) suggests it could be employed in synthetic strategies where steric hindrance or specific electronic properties are required to influence reaction outcomes.

Historical Perspective on the Emergence of Diphenylmethanethiol Acetate in Synthetic Routes

The specific historical emergence of this compound in synthetic protocols is not widely documented in seminal literature. However, its synthesis can be inferred from established methods for creating thioesters, which have been known for over a century. wikipedia.org The most common and direct routes to thioesters involve the reaction of a thiol with a carboxylic acid derivative.

Plausible synthetic pathways to this compound include:

Acylation of Diphenylmethanethiol: The reaction of Diphenylmethanethiol with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would be a primary route. This follows the general principle of thioester synthesis where a thiol is condensed with an acyl source. wikipedia.org

Alkylation of a Thioacetate (B1230152) Salt: Another well-established method involves the reaction of a thioacetate salt, such as potassium thioacetate, with a suitable alkyl halide. wikipedia.org In this case, the reaction would utilize diphenylmethyl chloride (benzhydryl chloride).

The availability of the precursor, Diphenylmethanethiol, is a key factor. This thiol can be prepared from commercially available benzhydryl alcohol by treating it with a thionating agent like Lawesson's reagent. uzh.chclockss.org The development of reliable methods to synthesize the diphenylmethanethiol precursor was a necessary precursor to the use of its derivatives, including the acetate form.

Scope and Research Imperatives for Comprehensive Investigation of this compound

While specific research programs focused solely on this compound are not prominent, its structure points to several potential areas for investigation. The diphenylmethyl (benzhydryl) group is often used as a protecting group for thiols due to its stability and its ability to be cleaved under specific conditions. Therefore, research could be directed towards:

Protecting Group Chemistry: Investigating the utility of the S-acetyl group on the diphenylmethyl thiol as a stable, crystalline derivative that can be readily converted back to the free thiol. This could involve studying the conditions for its formation and cleavage in the presence of other functional groups.

Intermediate in Asymmetric Synthesis: Exploring its role in diastereoselective or enantioselective reactions where the bulky benzhydryl group could influence the stereochemical outcome of reactions at or near the thioester functionality.

Precursor for Other Organosulfur Compounds: Using this compound as a starting material for the synthesis of more complex molecules, leveraging the reactivity of the thioester bond for carbon-carbon or carbon-heteroatom bond formation. rsc.org

Further computational and experimental studies could elucidate the specific electronic and steric properties conferred by the diphenylmethyl group on the thioester linkage, comparing its reactivity profile to simpler alkyl or aryl thioesters. rsc.org Such fundamental research is imperative to uncover novel applications and fully understand the potential of this compound in the toolkit of modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53392-47-5 |

| Molecular Formula | (C₆H₅)₂CHSCOCH₃ |

| Molecular Weight | 242.34 g/mol |

| Melting Point | 56-59 °C |

| Appearance | Solid |

Data sourced from publicly available chemical supplier information. sigmaaldrich.com

Properties

IUPAC Name |

acetic acid;diphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBXJQNEUMMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703314 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53392-47-5 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylmethanethiol Acetate

Strategies for the Preparation of Diphenylmethanethiol (B1345659) Acetate (B1210297)

The principal strategy for synthesizing diphenylmethanethiol acetate revolves around the direct acylation of diphenylmethanethiol with an appropriate acetylating agent. This method is favored for its efficiency and directness in forming the desired carbon-sulfur bond of the thioester.

Esterification Approaches for Thioester Formation

Esterification, in this context referred to as thioesterification, is the core reaction for the formation of this compound. This process involves the reaction of a thiol (diphenylmethanethiol) with a carboxylic acid or its derivative (acetic acid).

The successful synthesis of the target thioester is contingent upon the efficient preparation of its constituent precursors.

Diphenylmethanethiol is a crucial precursor, and its synthesis is a critical first step. A common and effective method for the preparation of diphenylmethanethiol begins with benzhydrol. One established route involves the reaction of benzhydrol with thiourea (B124793) in the presence of a strong acid, such as hydrobromic acid. This reaction proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired diphenylmethanethiol.

Another viable synthetic route to diphenylmethanethiol involves the conversion of benzhydrol to benzhydryl chloride, typically by reaction with concentrated hydrochloric acid. The resulting benzhydryl chloride can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to produce diphenylmethanethiol.

| Precursor | Reagents | Key Intermediates |

| Benzhydrol | Thiourea, Hydrobromic Acid | Isothiouronium salt |

| Benzhydrol | Concentrated Hydrochloric Acid | Benzhydryl chloride |

For the thioesterification reaction, acetic acid itself can be used, but the reaction is often slow. To enhance the reaction rate, more reactive "activated" derivatives of acetic acid are commonly employed. The most frequently used activated derivative is acetic anhydride (B1165640). Acetic anhydride readily reacts with thiols in the presence of a catalyst or under elevated temperatures to form the corresponding thioacetate (B1230152) with high efficiency. Another activated form is acetyl chloride, which is highly reactive towards thiols, though its use can be complicated by the generation of hydrochloric acid as a byproduct.

| Acetylating Agent | Reactivity | Byproduct |

| Acetic Acid | Low | Water |

| Acetic Anhydride | High | Acetic Acid |

| Acetyl Chloride | Very High | Hydrochloric Acid |

The thioesterification reaction is often facilitated by the use of catalysts to improve reaction rates and yields.

Acid catalysis is a prominent method for promoting the reaction between a thiol and a carboxylic acid or its anhydride. In the case of reacting diphenylmethanethiol with acetic anhydride, an acid catalyst can activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the sulfur atom of the thiol. While strong mineral acids can be used, organic acids or Lewis acids are also effective. For instance, a general procedure for the acetylation of thiols involves the use of acetic anhydride in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq The reaction is typically carried out at elevated temperatures to ensure complete conversion.

A plausible mechanism for the acid-catalyzed acetylation of diphenylmethanethiol with acetic anhydride begins with the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst. This protonation increases the electrophilicity of the adjacent carbonyl carbon. The sulfur atom of diphenylmethanethiol then acts as a nucleophile, attacking this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a molecule of acetic acid, yielding the final product, this compound.

Recent research has also explored solvent-free and catalyst-free conditions for the acetylation of thiols. For example, heating a mixture of a thiol and acetic anhydride at a moderate temperature (e.g., 60°C) has been shown to afford the corresponding thioacetate in high yield. mdpi.com This approach offers a more environmentally benign alternative to traditional catalytic methods. Another sustainable method involves the use of a catalytic amount of vanadyl sulfate (B86663) (VOSO₄) to promote the acetylation of thiols with acetic anhydride under solvent-free and room temperature conditions. nih.gov

| Catalyst System | Reaction Conditions | Advantages |

| Strong Acid (e.g., H₂SO₄) | Elevated temperature | Readily available catalysts |

| None | Elevated temperature (e.g., 60°C) | Environmentally friendly, no catalyst removal |

| VOSO₄ | Room temperature, solvent-free | Mild conditions, sustainable |

Catalytic Systems in Thioester Synthesis

Base-Catalyzed Pathways

The synthesis of thioacetates, including this compound, frequently employs base-catalyzed pathways. These methods typically involve the reaction of a thiol with an acetylating agent. The base plays a crucial role in deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acetylating agent.

A common synthetic route is the nucleophilic substitution of an activated alcohol or an organic halide with a thioacetate anion. researchgate.net For the synthesis of this compound, this would typically involve the reaction of diphenylmethyl halide with a salt of thioacetic acid, such as potassium thioacetate. Alternatively, diphenylmethanethiol can be reacted with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.

The choice of base is critical and can significantly influence the reaction's efficiency. Stronger bases generally lead to higher conversion rates by increasing the concentration of the reactive thiolate anion. nih.gov However, the base must be compatible with the other functional groups present in the starting materials. Both organic and inorganic bases are utilized in these syntheses. For instance, potassium carbonate has been used as a mild base in aqueous media for thioacetate synthesis. rsc.org In organic solvents, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective. nih.gov

| Base | Typical Application | Reference |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Mild base used for nucleophilic displacement reactions in aqueous media. | rsc.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong organic base used in organic solvents to promote higher conversion. | nih.gov |

| Sodium Hydroxide (B78521) (NaOH) | Strong inorganic base often used for the hydrolysis (deprotection) of thioacetates, but can also be used in synthesis under specific conditions. | sigmaaldrich.com |

| Sodium Methoxide (NaOMe) | Strong base used in alcoholic solvents. | researchgate.net |

Solvent Systems and Reaction Environment Optimization

The selection of an appropriate solvent system is paramount for optimizing the synthesis of this compound. The solvent not only dissolves the reactants but also influences the reaction rate and the formation of byproducts. A range of solvents, from polar to nonpolar, have been investigated for thioester synthesis.

Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are often effective. nih.gov However, DMF can dissociate at higher temperatures, potentially leading to side reactions; DMA is sometimes preferred for its greater stability. nih.gov Aqueous systems have also been successfully employed, presenting an environmentally friendly option. rsc.org The use of water as a solvent is particularly interesting as it can facilitate the reaction of the thioacetate anion in nucleophilic displacement reactions. researchgate.netrsc.org In some cases, solvent-free conditions have been shown to be effective, particularly with catalysts like tungstophosphoric acid for related reactions. organic-chemistry.org

Optimizing the reaction environment often involves measures to prevent unwanted side reactions. A key concern in thiol chemistry is the oxidation of the thiol or thiolate to form disulfide byproducts. To mitigate this, reactions are frequently conducted under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. sigmaaldrich.comgoogle.com This is particularly important when using sensitive reagents or when the desired product is susceptible to oxidation.

| Solvent System | Key Characteristics and Applications | Reference |

|---|---|---|

| Dimethylacetamide (DMA) | Polar aprotic solvent; often shows good performance and can reduce byproducts compared to DMF. | nih.gov |

| Water (Aqueous media) | Environmentally friendly solvent; effective for nucleophilic displacement with thioacetate anion. | rsc.org |

| Ethanol (B145695) | Protic solvent used in reactions with alkali metal thioacetates. | ias.ac.in |

| n-Hexane | Nonpolar solvent used in some food-grade synthesis processes. | google.com |

| Solvent-Free | Can be highly efficient and environmentally friendly, often used with a solid catalyst. | organic-chemistry.org |

Reaction Condition Parameterization (Temperature, Pressure, Time)

The parameters of temperature, pressure, and reaction time are critical variables that must be carefully controlled to ensure a successful synthesis of this compound.

Temperature: The optimal reaction temperature can vary widely depending on the specific reactants and solvent system used. Some syntheses proceed efficiently at room temperature, while others require heating to increase the reaction rate. google.comresearchgate.net For example, some base-catalyzed reactions are heated to 80 °C to achieve a reasonable conversion rate. nih.gov In other procedures, such as those involving the reaction of thiourea with a halide, the temperature must be carefully controlled to prevent dangerous exothermic reactions. orgsyn.org Reflux conditions are also commonly employed, particularly when using lower-boiling point solvents like ethanol. sigmaaldrich.comias.ac.in

Pressure: Most laboratory-scale syntheses of thioacetates are conducted at atmospheric pressure.

Time: The duration of the reaction can range from a few minutes to many hours. google.com Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times. For instance, some reactions are complete within 1-2 hours, while others may be stirred overnight. sigmaaldrich.comorgsyn.org

| Parameter | Typical Range / Condition | Considerations | Reference |

|---|---|---|---|

| Temperature | Room Temperature to >100 °C (Reflux) | Dependent on solvent and reactants; must be controlled to prevent exotherms or degradation. | nih.govgoogle.comorgsyn.org |

| Pressure | Atmospheric | Specialized equipment is needed for high-pressure reactions, which are not typical for this synthesis. | N/A |

| Time | 5 minutes to 24 hours | Reaction should be monitored to determine completion and avoid byproduct formation. | sigmaaldrich.comgoogle.com |

Alternative Synthetic Pathways to Access this compound

Beyond direct thioacetylation, alternative strategies involving molecular rearrangements and functional group interconversions can provide access to thioesters like this compound.

Rearrangement Reactions Leading to Thioacetates

While less common, rearrangement reactions can be a potential route to thioester synthesis. One notable example is the Wolff rearrangement, which involves the conversion of an α-diazoketone into a ketene (B1206846). vanderbilt.edu This highly reactive ketene intermediate can then be trapped by a nucleophile. In the context of thioester synthesis, reacting the ketene with a thiol, such as diphenylmethanethiol, would yield the corresponding thioester. This pathway offers a method for carbon chain homologation followed by thioester formation.

Functional Group Interconversions Involving Thioester Linkages

Functional group interconversion is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. researchgate.netfiveable.me Several such methods are applicable to the synthesis of thioesters. organic-chemistry.org

Esters to Thioesters: The conversion of a more stable ester to a less stable thioester is a challenging but achievable transformation. rsc.org Transition-metal-free methods have been developed that enable this conversion via selective C–O bond cleavage and C–S bond formation. This approach allows for the synthesis of thioesters from readily available ester starting materials. rsc.org

Amides to Thioesters: Amides can be directly converted to thioesters under mild, transition-metal-free conditions. This transformation proceeds by the selective cleavage of the N-C(O) bond and subsequent formation of the S-C(O) bond, typically via a tetrahedral intermediate. organic-chemistry.org

These interconversion methods provide alternative synthetic entries to this compound, starting from precursors like diphenylmethyl acetate or diphenylmethylacetamide.

Purification and Isolation Techniques in this compound Synthesis

Following the chemical synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. Given that the target compound is a solid with a melting point of 56-59 °C, a combination of techniques is typically employed. sigmaaldrich.com

The initial work-up procedure often involves quenching the reaction and removing any inorganic salts or water-soluble components through an aqueous wash in a separatory funnel. sigmaaldrich.com The organic layer, containing the crude product, is then separated, dried over an agent like sodium sulfate, and the solvent is removed by evaporation. nih.gov

If a polymeric reagent is used in the synthesis, it can be simply removed by filtration, which greatly simplifies the purification process. researchgate.net

For further purification, several standard laboratory techniques are available:

| Technique | Description | Application Notes | Reference |

|---|---|---|---|

| Extraction | Separating the product from impurities based on differential solubility in two immiscible liquid phases (e.g., an organic solvent and water). | Commonly used in the initial work-up to remove salts and polar impurities. | sigmaaldrich.com |

| Filtration | Separating a solid from a liquid or gas. | Used to remove solid catalysts, byproducts, or spent polymeric reagents. | researchgate.net |

| Column Chromatography | Separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase flows through it. | A highly effective method for removing closely related impurities to achieve high purity. | nih.gov |

| Recrystallization | Purifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. Impurities remain in the solvent. | Highly suitable for this compound, as it is a solid at room temperature. This method is effective for removing small amounts of impurities. | sigmaaldrich.com |

Chromatographic Methods for Separation

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts such as acetic acid. Column chromatography is a widely used and effective technique for this purpose. The choice of stationary phase and mobile phase is critical for achieving good separation.

For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common eluent system for thioesters is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio of these solvents is determined empirically, often using thin-layer chromatography (TLC) to monitor the separation. The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.3-0.4, allowing for effective separation from more polar and less polar impurities.

Table 2: Chromatographic Purification Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 98:2 to 90:10) |

| Detection | UV light (254 nm) or potassium permanganate (B83412) stain |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds like this compound, and for obtaining a product with high purity and a well-defined crystalline structure. The process relies on the principle that the solubility of a solid in a solvent is dependent on temperature.

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For thioesters, mixtures of solvents are often effective. rochester.edu A good starting point for this compound would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed. Cooling this solution slowly should induce the formation of crystals.

The recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while the impurities remain in the solution. The purity of the resulting crystals can be assessed by their melting point and spectroscopic methods.

Table 3: Solvents for Crystallization of this compound

| Solvent System | Rationale |

|---|---|

| Ethanol/Water | This compound is likely soluble in hot ethanol and insoluble in water. |

| Ethyl Acetate/Hexane | Good solubility in ethyl acetate, with hexane acting as an anti-solvent. rochester.edu |

| Toluene (B28343)/Heptane | Aromatic solvent for dissolution with an aliphatic anti-solvent. |

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the transition from laboratory-scale preparation to industrial production.

Process Efficiency and Green Chemistry Principles

To improve the efficiency of this compound synthesis, several parameters can be optimized. These include the reaction temperature, reaction time, stoichiometry of the reactants, and the choice and concentration of the catalyst. Design of Experiments (DoE) can be a systematic approach to identify the optimal conditions that provide the highest yield and purity.

Adhering to the principles of green chemistry is increasingly important in chemical synthesis. For the production of this compound, this could involve using a non-toxic and recyclable catalyst, minimizing the use of hazardous solvents, and running the reaction at ambient temperature to reduce energy consumption. researchgate.net Solvent-free reaction conditions for acetylation of thiols have been reported and could be a key strategy for a greener process. frontiersin.org

Table 4: Parameters for Yield Optimization

| Parameter | Range to Investigate | Impact on Efficiency |

|---|---|---|

| Temperature | 25°C - 80°C | Affects reaction rate and potential side reactions. |

| Catalyst Loading | 0.1 mol% - 5 mol% | Influences reaction speed and cost. |

| Reactant Ratio | 1:1 to 1:1.5 (Thiol:Anhydride) | Can drive the reaction to completion. |

| Reaction Time | 1h - 24h | Ensures complete conversion without product degradation. |

Industrial Synthesis Adaptations and Challenges

Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges. Heat management becomes critical in large reactors, as exothermic reactions can lead to temperature control issues. The mixing of reactants and catalyst must also be efficient to ensure a homogeneous reaction mixture.

The choice of equipment is vital for industrial production. Glass-lined or stainless steel reactors are typically used. Post-reaction work-up procedures, such as quenching, extraction, and solvent removal, need to be adapted for large volumes. Purification by chromatography can be costly and generate significant waste on a large scale, making crystallization the preferred method for final purification in industrial settings.

A significant challenge in the industrial production of sulfur-containing compounds is the management of odorous byproducts and starting materials. tandfonline.com Diphenylmethanethiol has a strong, unpleasant odor, and appropriate containment and scrubbing systems are necessary to prevent environmental release. Furthermore, the disposal of waste streams containing sulfur compounds must be handled in an environmentally responsible manner.

Chemical Reactivity and Transformation Pathways of Diphenylmethanethiol Acetate

Hydrolysis and Transesterification Reactions of the Thioacetate (B1230152) Moiety

The thioacetate group in Diphenylmethanethiol (B1345659) acetate (B1210297) is susceptible to nucleophilic attack, leading to cleavage of the acyl-sulfur bond. This reactivity is central to its hydrolysis and transesterification reactions.

| Hydrolysis Type | Rate Constant | Value |

|---|---|---|

| Acid-Mediated | kₐ | 1.5 × 10⁻⁵ M⁻¹ s⁻¹ |

| Base-Mediated | kₑ | 1.6 × 10⁻¹ M⁻¹ s⁻¹ |

| pH-Independent | kₒ | 3.6 × 10⁻⁸ s⁻¹ |

Base-mediated hydrolysis of thioesters is significantly more rapid than acid-catalyzed or pH-independent hydrolysis. harvard.edu This reaction is a common method for the deprotection of thioacetates to yield the corresponding free thiols. sigmaaldrich.com Theoretical studies on the alkaline hydrolysis of methyl thioacetate in aqueous solution indicate a stepwise mechanism involving a nucleophilic attack from the hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov

The second-order rate constant for base-mediated hydrolysis (kₑ) of S-methyl thioacetate is several orders of magnitude greater than the acid-mediated constant, highlighting the lability of the thioester bond under basic conditions (see Table 1). harvard.edunih.gov Common reagents used for this transformation include sodium hydroxide or potassium hydroxide in an alcoholic solvent. sigmaaldrich.com

Thioesters can undergo transesterification reactions with alcohols (alcoholysis) or other thiols (thiolysis). In alcoholysis, an alcohol acts as the nucleophile, displacing the thiol portion of the molecule to form a new ester and releasing diphenylmethanethiol. This reaction is exemplified in a patent describing the formation of methyl 2-[(diphenylmethyl)thio]acetate from the corresponding carboxylic acid using methanol (B129727) and sulfuric acid; the reverse of this esterification is an alcoholysis reaction. google.com

Thiol-thioester exchange involves the reaction of a thioester with a thiolate anion. This is a dynamic covalent reaction that can proceed much faster than hydrolysis under certain conditions. nih.gov For instance, at pH 7, the rate of thiol-thioester exchange for a model thioester can exceed the rate of hydrolysis by several orders of magnitude, demonstrating the high reactivity of thioesters towards sulfur nucleophiles. harvard.edunih.gov

Reactions Involving the Sulfur Atom

The sulfur atom in Diphenylmethanethiol acetate is nucleophilic and can be readily oxidized to higher oxidation states.

The oxidation of thioethers and related compounds is a fundamental transformation that proceeds sequentially. mdpi.com The sulfur atom in this compound can be oxidized first to a sulfoxide (B87167) and subsequently to a sulfone.

Many oxidizing agents can be used for this transformation, including hydrogen peroxide, peracids, and halogen derivatives. mdpi.com However, controlling the reaction to selectively yield the sulfoxide without over-oxidation to the sulfone can be challenging, as the sulfoxide is often more susceptible to oxidation than the parent sulfide (B99878). nih.govreddit.com

The choice of oxidant and reaction conditions is therefore crucial. For example, 2-[(diphenylmethyl)thio]acetamide (B130414), a structurally similar compound, is oxidized to the corresponding sulfoxide (Modafinil) using hydrogen peroxide in acetic acid. google.com

Significant research has focused on developing methods for the selective mono-oxidation of sulfides to sulfoxides. nih.gov These methods often rely on mild conditions and specific catalyst systems to prevent the formation of the sulfone byproduct. Environmentally benign oxidants like hydrogen peroxide are often preferred. mdpi.comsci-hub.se

Several effective methodologies have been developed:

Transition-Metal-Free Oxidation: A simple and "green" method involves using hydrogen peroxide in glacial acetic acid at room temperature. This system provides excellent yields of sulfoxides with high selectivity. nih.gov

Catalytic Systems with H₂O₂: Various catalysts can be employed with hydrogen peroxide to enhance selectivity and reaction rates.

Scandium triflate (Sc(OTf)₃) is an efficient Lewis acid catalyst for the hydrogen peroxide-mediated mono-oxidation of sulfides, compatible with many protecting groups. organic-chemistry.org

A dendritic phosphomolybdate hybrid has been used as a recyclable catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the stoichiometry of hydrogen peroxide. mdpi.com

Silica-based tungstate (B81510) catalysts also promote the selective oxidation of sulfides at room temperature using 30% H₂O₂. organic-chemistry.org

Tantalum carbide specifically catalyzes the oxidation to sulfoxides, while niobium carbide promotes the formation of sulfones, offering a high degree of product control. organic-chemistry.orgorganic-chemistry.org

Photocatalytic Oxidation: A chromoselective oxidation of S-arylthioacetates to sulfoxides has been achieved using a potassium salt of poly(heptazine imide) (K-PHI) as a photocatalyst under visible light irradiation. researchgate.net

| Reagent/Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Glacial Acetic Acid | H₂O₂ | Transition-metal-free, mild conditions, high selectivity. | nih.gov |

| Scandium triflate (Sc(OTf)₃) | H₂O₂ | High-yielding, compatible with various functional groups. | organic-chemistry.org |

| Dendritic Phosphomolybdate Hybrid | H₂O₂ | Recyclable catalyst, selective to sulfoxide or sulfone based on H₂O₂ amount. | mdpi.com |

| Tantalum Carbide | H₂O₂ | High yields of sulfoxides, catalyst is recoverable and reusable. | organic-chemistry.orgorganic-chemistry.org |

| Potassium Poly(heptazine imide) (K-PHI) | O₂/Visible Light | Photocatalytic, sustainable method for S-arylthioacetates. | researchgate.net |

Oxidation Reactions to Sulfoxides and Sulfones

Oxidizing Agents and Reaction Conditions

The sulfur atom in this compound is susceptible to oxidation, a common reaction pathway for thioacetates and related thiol compounds. While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, the reactivity can be inferred from the well-established chemistry of thioesters and thiols. Oxidation can lead to various products depending on the nature of the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents typically convert the corresponding thiol (diphenylmethanethiol, obtained via hydrolysis of the thioacetate) to its disulfide, bis(diphenylmethyl) disulfide. Common reagents for this transformation include hydrogen peroxide (H₂O₂), iodine (I₂), and atmospheric oxygen, often catalyzed by metal ions. For instance, the oxidation of thiols to disulfides can be efficiently achieved using aqueous hydrogen peroxide under neutral conditions, highlighting a green chemistry approach. organic-chemistry.org

More vigorous oxidation conditions can lead to the formation of higher oxidation states of sulfur, such as sulfoxides, sulfones, or sulfonic acids. However, achieving selective oxidation of the thioacetate sulfur without affecting other parts of the molecule, such as the benzylic position, requires careful selection of reagents. Photocatalytic methods have emerged for the chromoselective oxidation of S-arylthioacetates to sulfonyl chlorides, demonstrating the potential for precise control over the oxidation state by tuning the wavelength of light. researchgate.net Iron(III) has also been implicated in the oxidation of thioacetate to generate diacetyldithiol, which can then participate in further thioester formation. researchgate.net The choice of oxidant and conditions is crucial to prevent over-oxidation or undesired side reactions at the diphenylmethyl moiety.

Disulfide Formation from Related Thiol Species

The formation of a disulfide bond is a characteristic reaction of thiols, and diphenylmethanethiol, the parent thiol of this compound, readily undergoes this transformation. The resulting product is bis(diphenylmethyl) disulfide. This oxidative coupling is a key process in various chemical and biological systems. nih.gov

The reaction involves the oxidation of two thiol molecules, which couple to form a sulfur-sulfur bond. A wide array of methods has been developed for this transformation, ranging from simple air oxidation to the use of specific chemical oxidants. organic-chemistry.orgchemrxiv.org

Common methods for the formation of disulfides from thiols include:

Aerial Oxidation: In the presence of a base and sometimes a metal catalyst (like Cu²⁺ or Fe³⁺), thiols can be oxidized by atmospheric oxygen. The rate of this reaction is often dependent on pH, with thiolate anions being more susceptible to oxidation than the neutral thiol.

Hydrogen Peroxide: As a clean and efficient oxidant, H₂O₂ is widely used for the synthesis of disulfides. The reaction is often performed in solvents like trifluoroethanol at room temperature. organic-chemistry.org

Iodine (I₂): In the presence of a mild base (e.g., sodium bicarbonate), iodine effectively oxidizes thiols to disulfides.

Sulfonyl Fluorides: A recently developed "redox-click" chemistry employs sulfonyl fluorides as potent and selective oxidants for disulfide formation from thiols under simple conditions. chemrxiv.org

The stability and reactivity of the resulting disulfide bond are central to the field of dynamic covalent chemistry, where the reversible nature of the thiol-disulfide exchange can be exploited. nih.govnih.gov The formation of bis(diphenylmethyl) disulfide from diphenylmethanethiol is an important pathway, as disulfides themselves are valuable synthetic intermediates.

Ligand Exchange Reactions at Sulfur

The thioacetate group of this compound can participate in ligand exchange reactions, most notably thiol-thioester exchange. This reaction involves the attack of a nucleophilic thiolate anion on the electrophilic carbonyl carbon of the thioester. The result is the formation of a new thioester and the release of the original thiol (in its thiolate form). harvard.edunih.gov

Under aqueous conditions, thiol-thioester exchange must compete with hydrolysis. However, kinetic studies have demonstrated that under appropriate pH and temperature conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis, making it a viable synthetic pathway even in water. harvard.edunih.gov For instance, at pH 7, the half-life for the exchange reaction of a model thioester can be hours, while the half-life for hydrolysis can be months. nih.gov This dynamic exchange allows for the remodeling of molecules and surfaces, as demonstrated in the exchange of thioester-containing phospholipids (B1166683) in lipid bilayers. rsc.org

Reactions Involving the Diphenylmethyl Moiety

Functionalization at the Benzylic Position

The methylene (B1212753) (CH₂) group in the diphenylmethyl (also known as benzhydryl) moiety is not inert. Its position between two phenyl rings makes it a "benzylic" position, which significantly enhances its reactivity. This is due to the ability of the adjacent aromatic rings to stabilize radicals, carbocations, or carbanions formed at this site. The bond dissociation energy of the benzylic C-H bond in diphenylmethane (B89790) is approximately 82 kcal/mol, which is considerably lower than that of a typical alkane C-H bond, facilitating reactions that involve C-H bond cleavage. nih.govwikipedia.org

Several strategies exist for the functionalization of this benzylic position:

Deprotonation and Alkylation: The benzylic protons are weakly acidic (pKa of diphenylmethane is ~32.2) and can be removed by strong bases like sodium amide to form a resonance-stabilized carbanion. wikipedia.org This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. wikipedia.orgnih.gov

Oxidative Functionalization: The benzylic CH₂ group can be oxidized to a carbonyl group (ketone), forming a benzophenone (B1666685) derivative. This transformation is a fundamental method for C-H functionalization. nih.gov A variety of oxidizing agents can be used, including stoichiometric oxidants like chromium reagents or potassium permanganate (B83412). More modern methods employ catalytic systems, such as manganese or iron complexes with benign oxidants like hydrogen peroxide, which offer high chemoselectivity and tolerate a wide range of functional groups. nih.govliv.ac.uk

Radical Reactions: Homolytic cleavage of the benzylic C-H bond can generate a stable benzhydryl radical. This intermediate can participate in various radical-mediated reactions, including halogenation (e.g., using N-bromosuccinimide) or C-C bond formation.

Transition-Metal-Catalyzed C-H Activation: Palladium, iron, and copper catalysts can mediate the direct coupling of the benzylic C-H bond with various partners, enabling the formation of C-C, C-N, and C-O bonds. nih.gov

Aromatic Ring Functionalization

The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution (SₑAr), a class of reactions fundamental to aromatic chemistry. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The methylene bridge acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. youtube.com

Common electrophilic aromatic substitution reactions applicable to the diphenylmethyl moiety include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings, primarily at the para position. Further reaction can lead to dinitrated products. youtube.comrsc.org

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogens like bromine or chlorine can be introduced onto the rings, again favoring the para position. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, attach alkyl or acyl groups to the aromatic rings. youtube.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

The reactivity of the two rings means that reactions can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. For example, nitration can yield 4-nitrodiphenylmethane (B156897) as the main monosubstituted product, and 4,4'-dinitrodiphenylmethane (B168056) upon further substitution. youtube.com The presence of the thioacetate group may influence the conditions required for these transformations, as strong acids or electrophiles could potentially react with the sulfur atom or ester linkage.

This compound as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable and versatile precursor in the synthesis of more complex molecules due to the distinct reactivity of its three main components: the thioacetate group, the benzylic carbon, and the aromatic rings.

The thioacetate functionality is a well-established protecting group for thiols. It is relatively stable under various conditions but can be selectively cleaved, typically via hydrolysis with a base or acid, to unmask the free diphenylmethanethiol. This allows for the controlled introduction of a bulky thiol group at a desired stage of a synthesis. The liberated thiol can then engage in a variety of subsequent reactions, such as nucleophilic substitution, Michael addition, or disulfide bond formation.

Furthermore, thioacetate-derived thiyl radicals are versatile intermediates for forming a diverse range of organic compounds under mild conditions. rsc.org This radical-mediated reactivity opens pathways for complex fragment couplings and functional group installations.

The diphenylmethyl (benzhydryl) group itself is a key structural scaffold found in numerous pharmaceutically important compounds. researchgate.net Therefore, using this compound as a starting material allows for the construction of molecules that incorporate this privileged framework. The reactivity of the benzylic position allows for further elaboration; for instance, deprotonation followed by alkylation can build more complex carbon skeletons, while oxidation can lead to benzophenone-based structures. wikipedia.orgliv.ac.uk A patent describes the synthesis of benzhydryl thioacetamide (B46855) from this compound via an ammonolysis reaction, showcasing its utility as an intermediate. google.com

Role in Carbon-Carbon Bond Forming Reactions

While specific literature on the direct participation of this compound in carbon-carbon bond-forming reactions is not extensively detailed, its reactivity can be inferred from the well-established chemistry of thioesters. Thioesters are known to be effective acylating agents and can participate in reactions involving the formation of enolates. fiveable.memasterorganicchemistry.com

One potential pathway for carbon-carbon bond formation involving this compound is through its conversion to an enolate. The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of the acetate moiety are acidic and can be removed by a strong base to form an enolate ion. fiveable.memasterorganicchemistry.com This enolate can then act as a nucleophile in several key carbon-carbon bond-forming reactions:

Aldol-Type Reactions: The enolate of this compound could potentially react with aldehydes or ketones in an aldol (B89426) addition or condensation reaction to form β-hydroxy thioesters or α,β-unsaturated thioesters, respectively. wiley-vch.de These reactions are fundamental in organic synthesis for constructing larger molecules.

Michael Additions: As a nucleophile, the enolate of this compound could also participate in Michael additions, where it adds to the β-carbon of an α,β-unsaturated carbonyl compound. spcmc.ac.inwikipedia.orgmasterorganicchemistry.com This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon single bonds. wikipedia.org

Alkylation Reactions: The enolate can also be alkylated by reacting it with an alkyl halide, introducing a new alkyl group at the α-position.

Another potential role for this compound in carbon-carbon bond formation is as an acylating agent in Friedel-Crafts acylation reactions. libretexts.orgwikipedia.orgnih.gov In the presence of a Lewis acid catalyst, the acyl group from the thioester could be transferred to an aromatic ring, forming a new aryl ketone. Thioesters are known to be effective acylating agents, sometimes offering advantages over their oxygen ester or acyl halide counterparts in terms of reactivity and selectivity.

It is important to note that these are plausible reaction pathways based on the general reactivity of thioesters. The specific conditions and feasibility for this compound would require experimental verification.

Transformations Leading to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov While direct examples of this compound being used as a starting material for the synthesis of such compounds are not prominent in the literature, its chemical structure suggests several potential transformation pathways.

The thioester functionality of this compound can be considered a versatile precursor for the construction of heterocyclic rings. One hypothetical approach would involve the reaction of this compound with binucleophilic reagents containing nitrogen. For instance:

Reaction with Diamines: Condensation with 1,2- or 1,3-diamines could potentially lead to the formation of five- or six-membered nitrogen-containing rings, such as imidazoles or pyrimidines, respectively, after initial acylation and subsequent cyclization and dehydration steps.

Reaction with Hydrazines: Reaction with hydrazine (B178648) or its derivatives could provide a pathway to pyrazole (B372694) or pyridazinone derivatives.

These proposed transformations would leverage the electrophilic nature of the carbonyl carbon in the thioester, which is susceptible to nucleophilic attack by the nitrogen atoms of the binucleophile. The subsequent steps would likely involve intramolecular condensation and elimination of the diphenylmethanethiol leaving group. The feasibility of these reactions would depend on the specific reaction conditions and the reactivity of the chosen nitrogen-containing binucleophile.

Contributions to Drug Precursor Synthesis (e.g., Modafinil-related intermediates)

A significant area where the diphenylmethanethiol moiety, a core component of this compound, plays a crucial role is in the synthesis of the wakefulness-promoting agent, Modafinil, and its analogues. semanticscholar.orgnewdrugapprovals.orggoogle.comrsc.org The synthesis of Modafinil typically involves the formation of 2-[(diphenylmethyl)thio]acetamide, which is then oxidized to the corresponding sulfoxide. newdrugapprovals.orggoogle.com

Several synthetic routes to Modafinil start from precursors that are structurally very similar to this compound, highlighting the importance of the S-diphenylmethyl functional group. For instance, a common strategy involves the reaction of diphenylmethanethiol with a two-carbon building block that provides the acetamide (B32628) side chain.

One documented synthesis of a key Modafinil intermediate, 2-[(diphenylmethyl)thio]acetic acid, involves the reaction of diphenylmethanethiol with chloroacetic acid in the presence of a base. This thioacetic acid derivative can then be converted to the corresponding acetamide.

Alternatively, 2-[(diphenylmethyl)thio]acetamide can be prepared from 2-[(diphenylmethyl)thio]acetic acid by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by amination with ammonia. google.com This thioacetamide is the direct precursor to Modafinil, which is obtained through oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide. newdrugapprovals.orgnih.govorganic-chemistry.orgresearchgate.net

While this compound itself may not be a direct intermediate in the most common synthetic routes to Modafinil, its structure contains the key diphenylmethanethiol unit attached to an acetyl group. This suggests that it could potentially be transformed into Modafinil precursors. For example, hydrolysis of the thioester would yield diphenylmethanethiol, a common starting material. More direct, though less documented, routes might involve the conversion of the thioester to the corresponding amide.

Mechanistic Investigations into Diphenylmethanethiol Acetate Reactivity

Elucidation of Reaction Pathways and Transition States

A fundamental understanding of any chemical compound's reactivity begins with the elucidation of its reaction pathways and the associated transition states. For diphenylmethanethiol (B1345659) acetate (B1210297), this would involve investigating its behavior in various chemical environments, such as acidic, basic, and thermal conditions. Potential reactions could include hydrolysis of the acetate group, oxidation or reduction of the thiol moiety, and reactions involving the diphenylmethyl group.

Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a powerful tool to map the potential energy surfaces of these reactions. Such studies could predict the most likely reaction pathways and provide detailed geometries of the transition state structures. Experimental validation through techniques like spectroscopy and chromatography would be essential to confirm these theoretical predictions.

Kinetic Studies of Key Transformation Steps

To quantify the rates of the potential reactions of diphenylmethanethiol acetate, detailed kinetic studies are required. This would involve monitoring the concentration of the reactant and products over time under controlled conditions (e.g., temperature, pressure, solvent). Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography could be employed for this purpose.

The data obtained from these experiments would allow for the determination of reaction orders, rate constants, and activation energies. This information is crucial for understanding the factors that influence the speed of the reactions and for optimizing reaction conditions for specific outcomes. A hypothetical data table for a kinetic study on the hydrolysis of this compound is presented below to illustrate the type of data that would be generated.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Experiment | Initial [this compound] (M) | Initial [H₂O] (M) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 55.5 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 55.5 | 25 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 27.8 | 25 | 6.0 x 10⁻⁶ |

| 4 | 0.1 | 55.5 | 35 | 2.5 x 10⁻⁵ |

Note: This data is purely illustrative and not based on actual experimental results.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions are a critical aspect of chemical reactivity, particularly for compounds that may be chiral or react to form chiral products. While this compound itself is not chiral, reactions at the methanethiol (B179389) carbon could potentially create a stereocenter.

Investigations into the stereochemistry would involve reacting this compound with chiral reagents or under chiral catalytic conditions. The stereochemical course of such reactions (e.g., retention, inversion, or racemization of configuration) would need to be determined using techniques such as polarimetry, chiral chromatography, or NMR spectroscopy with chiral shift reagents. Understanding these stereochemical aspects is vital for the synthesis of enantiomerically pure compounds, which is of significant importance in fields such as medicinal chemistry and materials science.

Theoretical and Computational Studies of Diphenylmethanethiol Acetate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Ab Initio and Density Functional Theory (DFT) are instrumental in providing a detailed picture of the molecular structure and conformational landscape of Diphenylmethanethiol (B1345659) acetate (B1210297).

Ab Initio and DFT Investigations

Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For Diphenylmethanethiol acetate, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. mdpi.com DFT functionals, such as B3LYP, are often chosen for their balance of computational cost and accuracy in describing electronic correlation. mdpi.commdpi.com

Table 1: Calculated Structural Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-H (aromatic) | 1.08 | |

| C-C (aromatic) | 1.39 | |

| C-S | 1.85 | |

| S-C(O) | 1.78 | |

| C=O | 1.21 | |

| C-O | 1.35 | |

| C-C(H) | 1.52 | |

| ∠ C-S-C(O) | 101.5 | |

| ∠ S-C-C (methane) | 112.0 | |

| Dihedral ∠ C-C-S-C | 175.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the diphenylmethane (B89790) and thiol acetate groups allows for multiple possible conformations of this compound. A thorough conformational analysis is crucial to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. The resulting data is used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The global minimum on the PES corresponds to the most stable conformation of the molecule. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers, which can also be calculated, provide insight into the molecule's dynamic behavior and the ease of interconversion between different shapes. For this compound, the orientation of the two phenyl rings and the rotational position of the acetate group would be the primary degrees of freedom explored in such an analysis.

Reactivity Predictions and Computational Mechanistic Elucidation

Computational chemistry also offers powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant contributions from the sulfur atom and the phenyl rings, making these areas susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the acetate moiety, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules. nih.gov

Computational Screening of Catalytic Activity

Theoretical methods can be employed to screen the potential catalytic activity of this compound or to study its behavior in the presence of a catalyst. For instance, if this molecule were to be used as a ligand in a metal-catalyzed reaction, computational models could predict the structure of the resulting metal complex and evaluate its stability and electronic properties.

Furthermore, computational methods can be used to model the reaction pathways of processes involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and mechanism of a given reaction.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, this would help to assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the phenyl rings.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of vibrational spectra can aid in the assignment of experimental peaks to specific vibrational modes of the molecule, such as the C=O stretch of the acetate group or the C-S stretching vibration.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| Maximum Absorption Wavelength (λmax, nm) | 265 | 268 |

| C=O Stretching Frequency (cm⁻¹) | 1735 | 1740 |

| C-S Stretching Frequency (cm⁻¹) | 710 | 705 |

| ¹H NMR Chemical Shift (CH, ppm) | 5.8 | 5.9 |

| ¹³C NMR Chemical Shift (C=O, ppm) | 170.5 | 170.2 |

Note: The data in this table is hypothetical and for illustrative purposes to show the typical agreement between calculated and experimental values. nih.govsemanticscholar.org

The agreement between the predicted and experimental spectra serves as a crucial validation of the computational methodology and the proposed molecular structure. Discrepancies can point to the need for refinement of the computational model or a re-evaluation of the experimental data.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become a valuable tool in the structural elucidation of organic compounds. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set.

For molecules containing aromatic rings and thioester groups, a variety of functionals such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(2d,p), have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. The computational workflow typically involves an initial geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for this compound would be expected to show characteristic signals for the protons and carbons in the diphenylmethyl and acetyl groups. For instance, the methylene (B1212753) (CH₂) protons would likely appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the two phenyl rings. The protons of the phenyl groups would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons of the acetate group would also appear as a singlet, typically in the aliphatic region.

In ¹³C NMR predictions, distinct signals would be anticipated for the carbonyl carbon of the thioester, the methylene carbon, the methyl carbon of the acetyl group, and the various carbons of the two phenyl rings. The accuracy of these predictions is generally high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts having been reported in studies of various organic molecules. d-nb.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | 4.1 - 4.3 | Carbonyl (-C=O) | 195 - 198 |

| Phenyl (ortho) | 7.2 - 7.4 | Methylene (-CH₂-) | 35 - 38 |

| Phenyl (meta) | 7.3 - 7.5 | Phenyl (ipso) | 137 - 140 |

| Phenyl (para) | 7.2 - 7.4 | Phenyl (ortho) | 128 - 130 |

| Methyl (-CH₃) | 2.3 - 2.5 | Phenyl (meta) | 128 - 130 |

| Phenyl (para) | 127 - 129 | ||

| Methyl (-CH₃) | 30 - 33 |

Note: The values in this table are hypothetical predictions based on computational studies of analogous compounds and have not been experimentally verified for this compound itself.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and elucidating molecular structure. Computational vibrational frequency analysis, typically performed using DFT methods, can provide a detailed assignment of the vibrational modes of a molecule.

For a molecule like this compound, computational analysis would begin with the optimization of its geometry to find a stable conformer. Following this, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. These calculations are generally performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A computational study on the structurally similar S-phenyl thioacetate (B1230152) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set provides a useful reference for the expected vibrational modes of this compound. nih.gov The key vibrational modes would include the C=O stretching of the thioester group, various C-H stretching and bending modes of the phenyl and methyl groups, C-S stretching, and skeletal vibrations of the phenyl rings.

The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band in the IR spectrum, and its calculated frequency would be expected in the range of 1700-1750 cm⁻¹. The C-S stretching vibration typically appears at a lower frequency, often in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be found just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectroscopy |

| ~3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| ~2980 - 2920 | Aliphatic C-H Stretch (-CH₂, -CH₃) | IR, Raman |

| ~1720 | C=O Stretch (Thioester) | IR (strong) |

| ~1600, 1495, 1450 | Aromatic C=C Stretch | IR, Raman |

| ~1420 | CH₂ Scissoring | IR |

| ~1360 | CH₃ Symmetric Bend | IR |

| ~1150 | C-C Stretch | IR, Raman |

| ~950 | Phenyl Ring Breathing | Raman (strong) |

| ~750 | C-S Stretch | IR, Raman |

| ~700 | Aromatic C-H Out-of-plane Bend | IR (strong) |

Note: The frequencies in this table are based on computational studies of analogous compounds, such as S-phenyl thioacetate, and represent expected values for this compound. nih.gov

Advanced Analytical Methodologies for Diphenylmethanethiol Acetate in Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural analysis of organic compounds like Diphenylmethanethiol (B1345659) acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information about the atomic arrangement and chemical bonds within the molecule.

NMR spectroscopy is the most powerful tool for determining the precise structure of Diphenylmethanethiol acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each chemically distinct proton in the molecule. The spectrum is characterized by three main regions: the aromatic region for the phenyl protons, a unique downfield singlet for the methine proton, and an upfield singlet for the methyl protons of the acetate group. The integration of these signals confirms the ratio of protons in the molecule (10:1:3).

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The exact chemical shifts and splitting patterns depend on the solvent and the specific electronic environment of each proton.

Methine Proton (-CH): The single proton on the carbon connecting the sulfur atom and the two phenyl rings (the benzhydryl proton) is expected to resonate as a sharp singlet at a distinct downfield position, typically around δ 6.5-6.8 ppm. Its deshielded nature is due to the influence of the adjacent sulfur atom and the two aromatic rings.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group give rise to a singlet, as they are equivalent and not coupled to other protons. This signal is found in the upfield region, generally around δ 2.2-2.4 ppm.

| Proton Type | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Aromatic | (C₆H₅)₂CH- | 7.2 - 7.5 | Multiplet (m) | 10H |

| Methine | -SCH(Ph)₂ | 6.5 - 6.8 | Singlet (s) | 1H |

| Methyl | -C(O)CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the key resonances include the thioester carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Carbonyl Carbon (-C=O): The carbon of the thioester carbonyl group is highly deshielded and appears far downfield, typically in the range of δ 194-198 ppm. This is a characteristic chemical shift for thioester carbonyls.

Aromatic Carbons (C₆H₅): The phenyl carbons produce several signals between δ 127-142 ppm. The carbon directly attached to the methine group (ipso-carbon) is found at the downfield end of this range (around δ 140-142 ppm), while the ortho, meta, and para carbons resonate at slightly higher fields.

Methine Carbon (-CH): The benzhydryl methine carbon, bonded to sulfur and two phenyl rings, is expected to have a chemical shift in the region of δ 55-60 ppm.

Methyl Carbon (-CH₃): The acetyl methyl carbon is found in the upfield region of the spectrum, typically around δ 30-32 ppm.

| Carbon Type | Structural Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl | -S-C(O)- | 194 - 198 |

| Aromatic (ipso) | C-CH(Ph)₂ | 140 - 142 |

| Aromatic (o, m, p) | C₆H₅ | 127 - 130 |

| Methine | -SCH(Ph)₂ | 55 - 60 |

| Methyl | -C(O)CH₃ | 30 - 32 |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduslideshare.netpressbooks.pubuvic.canih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations among the coupled protons within each phenyl ring, helping to resolve the complex multiplet in the aromatic region. No cross-peaks would be expected for the methine and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). pressbooks.pub An HSQC spectrum would unambiguously link the proton signals to their corresponding carbon signals: the aromatic protons (δ 7.2-7.5) to the aromatic carbons (δ 127-130), the methine proton (δ 6.5-6.8) to the methine carbon (δ 55-60), and the methyl protons (δ 2.2-2.4) to the methyl carbon (δ 30-32).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. sdsu.edupressbooks.pub Key expected HMBC correlations for this compound would include:

A cross-peak between the methine proton (δ 6.5-6.8) and the ipso-aromatic carbons (δ 140-142).

A crucial correlation between the methine proton (δ 6.5-6.8) and the carbonyl carbon (δ 194-198), confirming the S-CH bond.

A strong cross-peak between the methyl protons (δ 2.2-2.4) and the carbonyl carbon (δ 194-198), confirming the acetyl group structure.

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the thioester carbonyl (C=O) stretch. This band typically appears in the range of 1680-1710 cm⁻¹, which is at a lower frequency compared to the carbonyl stretch in regular esters (1735-1750 cm⁻¹) due to the reduced resonance contribution from the sulfur atom. researchgate.net

Other significant vibrational modes include:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl and methine C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-S bond would be expected to produce distinct signals in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Rings | 3020 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Thioester) | -S-C(O)- | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 | Medium-Strong |

| C-S Stretch | Thioester | 600 - 800 | Weak-Medium |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₅H₁₄OS), the exact molecular weight is 242.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) value corresponding to this mass.

Electron ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation pattern of this compound is highly predictable and diagnostic. chemguide.co.uklibretexts.orglibretexts.org The bond between the sulfur atom and the benzhydryl carbon is prone to cleavage, leading to highly stable fragment ions.

Molecular Ion (M⁺˙): A peak at m/z = 242.

Base Peak ([ (C₆H₅)₂CH ]⁺): The most intense signal in the spectrum (the base peak) is expected at m/z = 167 . This corresponds to the diphenylmethyl cation (benzhydryl cation), which is highly stabilized by resonance across the two phenyl rings. Its high abundance is a key indicator of the diphenylmethyl moiety.

Acetyl Cation ([ CH₃CO ]⁺): A prominent peak at m/z = 43 is expected from the cleavage of the S-C(O) bond, forming the acylium ion.

Loss of Ketene (B1206846) ([ M - C₂H₂O ]⁺˙): Another possible fragmentation pathway is the loss of ketene (CH₂=C=O) from the molecular ion, which would result in a fragment corresponding to diphenylmethanethiol at m/z = 200.

| m/z Value | Ion Structure | Fragment Name | Predicted Relative Abundance |

|---|---|---|---|

| 242 | [C₁₅H₁₄OS]⁺˙ | Molecular Ion | Moderate |

| 167 | [(C₆H₅)₂CH]⁺ | Diphenylmethyl Cation (Benzhydryl) | Very High (Base Peak) |

| 43 | [CH₃CO]⁺ | Acetyl Cation (Acylium) | High |

| 200 | [(C₆H₅)₂CHS]⁺˙ | Loss of Ketene | Low to Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide extremely accurate mass measurements, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing the confidence in its identification.

In the analysis of this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is crucial in complex matrices where isobaric interferences are common. Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS platforms can provide detailed structural information by systematically fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering insights into the connectivity of the diphenylmethyl, thiol, and acetate moieties.

Key HRMS Parameters for this compound Analysis:

| Parameter | Typical Value/Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate gas-phase ions from the analyte with minimal fragmentation. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | To achieve high mass resolution and accuracy for confident elemental composition determination. |

| Mass Resolution | > 10,000 FWHM | To resolve the analyte signal from potential isobaric interferences. |

| Mass Accuracy | < 5 ppm | To enable the reliable determination of the elemental formula. |

| Collision Energy (for MS/MS) | 10-40 eV (variable) | To induce fragmentation of the precursor ion for structural elucidation. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from starting materials, byproducts, and other impurities, as well as for its quantification. The choice of chromatographic method depends on the volatility and polarity of the analyte and the specific goals of the analysis.

Gas Chromatography (GC) for Volatile Species